2-Bromo-2-methylbutanoic acid
Overview
Description
2-Bromo-2-methylbutanoic acid is an organic compound with the molecular formula C5H9BrO2. It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon and a methyl group is attached to the same carbon. This compound is of interest due to its reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbutanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled temperature conditions to ensure the selective bromination at the second carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microreactors allows for precise control over temperature and reaction time, enhancing the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-2-methylbutanoic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-methyl-2-butenoic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
2-Hydroxy-2-methylbutanoic acid: from substitution reactions.
2-Methyl-2-butenoic acid: from elimination reactions.
Corresponding carboxylic acids or ketones: from oxidation reactions.
Scientific Research Applications
2-Bromo-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving halogenated organic acids.
Medicine: It serves as a building block in the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-bromo-2-methylbutanoic acid involves its reactivity as a brominated carboxylic acid. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
- 2-Bromo-3-methylbutanoic acid
- 2-Bromo-2-methylpropanoic acid
- 2-Chloro-2-methylbutanoic acid
Comparison: 2-Bromo-2-methylbutanoic acid is unique due to the position of the bromine atom and the methyl group on the same carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 2-bromo-3-methylbutanoic acid, the position of the bromine atom in this compound makes it more reactive towards nucleophilic substitution and elimination reactions. The presence of the methyl group also affects the steric and electronic properties of the compound, distinguishing it from other similar brominated carboxylic acids .
Properties
IUPAC Name |
2-bromo-2-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBTWOPPCYKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41242-50-6 | |
Record name | 2-bromo-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.